molecular formula C11H13ClN2 B2688614 3-(6-chloro-1H-indol-1-yl)propan-1-amine CAS No. 54298-52-1

3-(6-chloro-1H-indol-1-yl)propan-1-amine

Cat. No.: B2688614
CAS No.: 54298-52-1
M. Wt: 208.69
InChI Key: UWPVWTZYVCLTSJ-UHFFFAOYSA-N
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Description

“3-(6-chloro-1H-indol-1-yl)propan-1-amine” is a chemical compound with the molecular formula C11H13ClN2 . It is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, indole derivatives are generally synthesized using various methods. For instance, imidazole derivatives, which are structurally similar to indole, can be synthesized from glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring attached to a propylamine group. The indole ring contains a benzene ring fused to a pyrrole ring, and the 6-position of the indole ring is substituted with a chlorine atom .

Scientific Research Applications

Chemical Synthesis and Functional Group Transformations

3-(6-chloro-1H-indol-1-yl)propan-1-amine is a compound of interest in the development of novel chemical syntheses and transformations. Its structural complexity allows for its application in the synthesis of diverse heterocyclic substances. For instance, it has been utilized in the preparation of a wide variety of uniquely substituted heterocyclic compounds, demonstrating promising antimicrobial activities against various bacteria and yeast. This includes the synthesis of indolyl-5-amino-2-phenyl-1,2,3-triazoles, which react with cyanoacetic acid to yield cyanoacetamides, a crucial step in developing potential antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Amine Functionalization Techniques

The molecule is also pivotal in amine functionalization strategies, offering pathways to various amine derivatives. A notable method involves a one-pot aminobenzylation of aldehydes with toluenes, generating an array of 1,2-diarylethylamine derivatives. This process is instrumental in synthesizing 2-aryl-substituted indoline derivatives, illustrating the compound's versatility in accessing bioactive natural product analogs and pharmaceuticals (Wang, Zheng, Xu, Mao, & Walsh, 2018).

Applications in Material Science

In material science, this compound's derivates play a crucial role. Research has explored its applications in the synthesis of tertiary amines and their performance as corrosion inhibitors on carbon steel. This includes the synthesis of 1,3-di-amino-propan-2-ol derivatives, showcasing their potential as anodic inhibitors by forming a protective layer on the metal surface, highlighting the molecule's contribution to developing new materials with enhanced durability and performance (Gao, Liang, & Wang, 2007).

Environmental Remediation

Furthermore, derivatives of this compound have been implicated in environmental remediation efforts. Strains capable of degrading chloroanilines, toxic compounds used in various industrial processes, have been isolated. Such research underscores the potential for bioremediation strategies utilizing microbial degradation of harmful pollutants, with the molecule serving as a model compound for studying degradation pathways and mechanisms (Kang & Kim, 2007).

Properties

IUPAC Name

3-(6-chloroindol-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-10-3-2-9-4-7-14(6-1-5-13)11(9)8-10/h2-4,7-8H,1,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPVWTZYVCLTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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